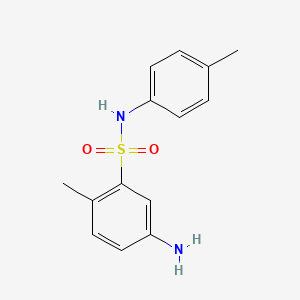

4-Amino-N-(p-tolyl)toluene-2-sulphonamide

Description

Structure

3D Structure

Properties

CAS No. |

83763-51-3 |

|---|---|

Molecular Formula |

C14H16N2O2S |

Molecular Weight |

276.36 g/mol |

IUPAC Name |

5-amino-2-methyl-N-(4-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-7-13(8-4-10)16-19(17,18)14-9-12(15)6-5-11(14)2/h3-9,16H,15H2,1-2H3 |

InChI Key |

VZZGFQREUXMKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Elucidation of 4 Amino N P Tolyl Toluene 2 Sulphonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of magnetically active nuclei. For 4-Amino-N-(p-tolyl)toluene-2-sulphonamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals and to probe the molecule's preferred conformation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic regions of the spectrum would be particularly complex due to the presence of two substituted benzene (B151609) rings. The protons on the p-tolyl group attached to the sulfonamide nitrogen would likely appear as two doublets, characteristic of a para-substituted aromatic ring. Similarly, the protons on the 2-amino-5-methylphenyl ring would exhibit a more complex splitting pattern due to the different electronic effects of the amino and sulfonyl groups. The methyl protons on both tolyl groups would appear as sharp singlets in the upfield region of the spectrum. The protons of the amino (NH₂) and sulfonamide (NH) groups would present as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish through-bond and through-space correlations, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system, particularly within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, facilitating the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations between the protons of one aromatic ring and the carbons of the other through the sulfonamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for conformational analysis. For instance, NOE correlations between protons of the two different aromatic rings could indicate a folded conformation of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (C-SO₂) | - | ~140-145 |

| C-2 (C-NH₂) | - | ~145-150 |

| C-3 (CH) | ~6.7-6.9 | ~115-120 |

| C-4 (C-CH₃) | - | ~130-135 |

| C-5 (CH) | ~7.0-7.2 | ~120-125 |

| C-6 (CH) | ~7.5-7.7 | ~125-130 |

| C-1' (C-NH) | - | ~135-140 |

| C-2'/C-6' (CH) | ~7.0-7.2 | ~120-125 |

| C-3'/C-5' (CH) | ~7.1-7.3 | ~129-130 |

| C-4' (C-CH₃) | - | ~135-140 |

| -CH₃ (on ring 1) | ~2.2-2.4 | ~20-22 |

| -CH₃ (on ring 2) | ~2.3-2.5 | ~20-22 |

| -NH₂ | ~4.0-5.0 (broad) | - |

| -SO₂NH- | ~9.0-10.0 (broad) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amino group (-NH₂) would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the sulfonamide group (-SO₂NH-) would be observed as a single, often broader, band in a similar region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and characteristic, expected to appear around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the sulfonyl group, which is a strong band in the IR, would also be expected to be a prominent feature in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. The study of low-frequency Raman modes can provide insights into lattice vibrations and intermolecular interactions in the solid state.

Intermolecular Interactions: The presence of both N-H and S=O groups allows for the formation of intermolecular hydrogen bonds. In the solid state, these interactions can lead to shifts in the vibrational frequencies of the involved groups. For example, the N-H stretching frequencies are typically shifted to lower wavenumbers in the presence of hydrogen bonding. The analysis of these shifts can provide valuable information about the nature and strength of intermolecular interactions in the crystalline lattice.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch (Amino) | 3300-3500 (two bands) | 3300-3500 | Asymmetric and symmetric stretching of -NH₂ |

| N-H Stretch (Sulfonamide) | 3200-3400 (broad) | 3200-3400 | Stretching of -SO₂NH- |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | C-H stretching on the benzene rings |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | C-H stretching of the methyl groups |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | Ring stretching vibrations |

| S=O Asymmetric Stretch | 1330-1370 (strong) | Weak | Asymmetric stretching of the sulfonyl group |

| S=O Symmetric Stretch | 1140-1180 (strong) | Strong | Symmetric stretching of the sulfonyl group |

| C-N Stretch | 1250-1350 | Moderate | Stretching of the C-N bonds |

| S-N Stretch | 895-935 | Moderate | Stretching of the S-N bond |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. Furthermore, by analyzing the fragmentation pattern of the molecular ion, significant structural information can be obtained.

For this compound (C₁₄H₁₆N₂O₂S), the expected monoisotopic mass is 292.0932 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be able to confirm this mass with high accuracy (typically within 5 ppm).

Fragmentation Pathway: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and would result in the formation of two key fragment ions: the p-toluenesulfonyl cation (m/z 155) and the N-(p-tolyl)anilinyl radical cation or a related fragment.

Cleavage of the C-S bond: This would lead to the loss of the SO₂ group and the formation of a biphenyl-like fragment ion.

Loss of the amino group: Fragmentation involving the loss of the amino group (-NH₂) or ammonia (B1221849) (-NH₃) from the 2-amino-5-methylphenyl ring is also possible.

Loss of methyl groups: The loss of a methyl radical (CH₃) from either of the tolyl groups can also occur.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic chromophores. The presence of two substituted benzene rings, one with an electron-donating amino group and the other as part of a sulfonamide, will give rise to characteristic absorption bands.

It is anticipated that the spectrum will exhibit two main absorption bands:

A high-energy band (around 200-250 nm) corresponding to the π → π* transitions of the benzene rings.

A lower-energy band (around 250-300 nm) also arising from π → π* transitions, but red-shifted due to the presence of the auxochromic amino and sulfonamide groups, which extend the conjugation of the system.

The position and intensity of these bands can be influenced by the solvent polarity. In more polar solvents, a slight shift in the λ_max values may be observed due to solvent-solute interactions. The study of the UV-Vis spectrum provides valuable insights into the electronic structure and chromophoric nature of the molecule.

Computational Chemistry and Molecular Modeling of 4 Amino N P Tolyl Toluene 2 Sulphonamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and energetics of molecules. doaj.orgnih.gov For 4-Amino-N-(p-tolyl)toluene-2-sulphonamide, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. doaj.orgnih.gov

Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These computed parameters can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational model. Furthermore, DFT is used to calculate the molecule's total energy, dipole moment, and other thermodynamic properties.

The vibrational spectra (Infrared and Raman) of this compound can be theoretically predicted using DFT. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical level. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic vibrational modes of the sulfonyl (SO2), amino (NH2), and methyl (CH3) groups can be identified. nih.gov

Table 1: Representative Predicted Vibrational Frequencies for this compound using DFT

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretching | ~3450 |

| Amino (NH₂) | Symmetric Stretching | ~3350 |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1330 |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1160 |

| C-N Stretching | ~1300 | |

| C-S Stretching | ~850 |

Note: These are representative values based on studies of similar sulfonamide compounds and may vary in an actual experimental setting.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. doaj.org The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These regions are generally located around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group due to their high electronegativity. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms of the amino group and the acidic proton of the sulfonamide nitrogen. doaj.orgresearchgate.net

This analysis helps in understanding the molecule's interaction with other chemical species and its potential role in chemical reactions.

Frontier Molecular Orbital (FMO) Theory for Understanding Electronic Transitions and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govyoutube.com

For this compound, the HOMO is typically localized on the amino-substituted phenyl ring, which is electron-rich. The LUMO, on the other hand, is often distributed over the p-tolylsulfonyl moiety, which acts as the electron-accepting part of the molecule. The energy gap provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov

Table 2: Representative FMO Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.8 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 4.3 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions, represented as stabilization energies (E(2)), indicate the strength of hyperconjugative effects. For example, the delocalization of the nitrogen lone pair into the π* orbitals of the phenyl ring contributes to the stability of the molecule. Similarly, interactions involving the sulfonyl group can be analyzed to understand its electronic influence. researchgate.net

Quantitative Analysis of Intermolecular Interactions via Reduced Density Gradient (RDG) and Atom in Molecule (AIM) Approaches

The Reduced Density Gradient (RDG) and Atoms in Molecules (AIM) theories are employed to study non-covalent interactions, which are crucial for understanding the crystal packing and supramolecular assembly of molecules. researchgate.netresearchgate.net

The RDG method allows for the visualization of weak intermolecular interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates surfaces that highlight regions of different interaction types. researchgate.net

The AIM theory, developed by Bader, analyzes the topology of the electron density to identify critical points that correspond to atoms, bonds, rings, and cages. The properties at these critical points, such as the electron density and its Laplacian, provide quantitative information about the nature and strength of chemical bonds and intermolecular interactions. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Visualizing and Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgrsc.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on properties like d_norm, which highlights intermolecular contacts shorter or longer than the van der Waals radii.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| H···H | ~ 45% |

| O···H/H···O | ~ 25% |

| C···H/H···C | ~ 15% |

| N···H/H···N | ~ 5% |

| Other | ~ 10% |

Note: These percentages are representative for similar sulfonamide crystal structures.

Energy Framework Analysis in Crystalline States for Dissecting Interaction Energies

Energy framework analysis provides a visual and quantitative understanding of the interaction energies between molecules in a crystal. rsc.orgresearchgate.net This method calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between a central molecule and its neighbors. The results are presented as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. rasayanjournal.co.in

Conformational Landscape Exploration and Torsional Profile Analysis

The exploration of the conformational landscape of this compound involves identifying the most stable arrangements of its atoms in three-dimensional space. These stable conformations correspond to energy minima on the potential energy surface. The transitions between these minima are characterized by energy barriers, which determine the ease of conformational change.

A key aspect of this analysis is the study of torsional profiles, which examines the change in energy as specific parts of the molecule are rotated around single bonds. For this compound, the most significant torsional angles are those around the sulfonamide linkage (C-S and S-N bonds) and the bonds connecting the aromatic rings to this central group.

The torsional profile is typically calculated by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. This generates a potential energy curve that shows the energy minima (stable conformers) and maxima (transition states).

Key Torsional Angles in this compound:

The conformational preferences of this compound would be primarily governed by the rotation around the following bonds, defined by the dihedral angles:

τ1 (C-S-N-C): This torsion angle describes the orientation of the two aromatic rings relative to each other around the sulfonamide bridge.

τ2 (C-C-S-N): This angle defines the rotation of the tolyl group attached to the sulfur atom.

τ3 (S-N-C-C): This angle describes the rotation of the p-tolyl group attached to the nitrogen atom.

The interplay of steric hindrance between the bulky aromatic groups and the amino and methyl substituents, as well as electronic effects, would dictate the preferred values for these torsional angles.

Hypothetical Conformational Energy Profile:

Based on general principles of molecular mechanics, a hypothetical conformational analysis would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most stable and populated state of the molecule under equilibrium conditions. Other conformers, at slightly higher energies, would also exist and could be accessible at room temperature.

The following table illustrates a hypothetical set of results from a torsional profile analysis for the key dihedral angle τ1. Please note that this data is illustrative and not based on a specific published study of this compound.

| Dihedral Angle (τ1) (°) | Relative Energy (kcal/mol) | Conformer Type |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 1.5 | Gauche |

| 90 | 0.0 | Orthogonal (Global Minimum) |

| 120 | 1.8 | Gauche |

| 180 | 3.5 | Anti (Local Minimum) |

This table is a hypothetical representation and is intended for illustrative purposes only.

This hypothetical data suggests that a conformation where the two aromatic rings are roughly perpendicular (orthogonal) to each other might be the most stable, minimizing steric repulsion. Other staggered conformations (gauche) would also be relatively stable, while eclipsed arrangements would be energetically unfavorable.

The detailed and quantitative exploration of the conformational landscape and torsional profiles of this compound awaits dedicated computational studies. Such research would provide a more definitive understanding of its three-dimensional structure and dynamic behavior.

Supramolecular Chemistry of 4 Amino N P Tolyl Toluene 2 Sulphonamide and Analogous Systems

Design and Engineering of Supramolecular Synthons Based on the Sulfonamide Functional Group

The sulfonamide group is a robust and predictable unit for the formation of supramolecular synthons, which are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations. nih.gov The inherent properties of the sulfonamide moiety, such as its well-defined geometry and the presence of both hydrogen bond donors (N-H) and acceptors (S=O), make it an excellent candidate for designing predictable intermolecular interactions. wikipedia.orgresearchgate.net

The design of these synthons often involves the strategic placement of substituent groups on the aromatic rings of the sulfonamide to influence the electronic properties and steric environment of the molecule. This, in turn, dictates the preferred modes of intermolecular association. For instance, the introduction of electron-withdrawing or -donating groups can modulate the acidity of the N-H proton and the hydrogen bond accepting ability of the sulfonyl oxygens, thereby fine-tuning the strength and directionality of the resulting hydrogen bonds. nih.gov

In the case of 4-Amino-N-(p-tolyl)toluene-2-sulphonamide, the presence of the amino group provides an additional site for hydrogen bonding, further expanding the possibilities for creating complex supramolecular assemblies. The engineering of these synthons is a key strategy in crystal engineering, where the goal is to control the packing of molecules in the solid state to achieve desired material properties.

Recent research has explored the synthesis of various sulfonamide derivatives to systematically study the impact of structural modifications on their supramolecular assembly. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental data, providing insights into the energetics and geometries of different supramolecular arrangements. nih.gov

Table 1: Key Functional Groups in Supramolecular Synthon Design

| Functional Group | Role in Supramolecular Assembly |

| Sulfonamide (R-SO₂-NH-R') | Primary hydrogen bond donor (N-H) and acceptor (S=O) |

| Amino (-NH₂) | Additional hydrogen bond donor |

| Tolyl (CH₃-C₆H₄-) | Influences steric interactions and can participate in weak C-H...π interactions |

Role of Non-Covalent Interactions in Directing Self-Assembly

The self-assembly of sulfonamide-based molecules into well-defined supramolecular structures is governed by a delicate balance of various non-covalent interactions. rsc.orgnih.govresearchgate.net These interactions, although individually weak, collectively provide the driving force for the spontaneous organization of molecules. nih.govnumberanalytics.comfortunejournals.com

Weak C-H···O Interactions: In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions involving aromatic or aliphatic C-H groups and the sulfonyl oxygen atoms also play a crucial role in stabilizing the crystal lattice. nih.gov While less energetic than conventional hydrogen bonds, the cumulative effect of multiple C-H···O interactions can significantly influence the final three-dimensional architecture.

The interplay of these non-covalent forces is complex and can be influenced by factors such as solvent choice during crystallization and the presence of other functional groups within the molecule. rsc.orgrsc.org Understanding and controlling this interplay is fundamental to the rational design of functional materials based on sulfonamide building blocks.

Table 2: Types of Non-Covalent Interactions in Sulfonamide Self-Assembly

| Interaction Type | Description | Typical Energy (kJ/mol) |

| Strong Hydrogen Bonds (N-H···O) | Directional interaction between the sulfonamide N-H and a sulfonyl oxygen. | 15 - 40 |

| Weak C-H···O Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds and sulfonyl oxygens. | 2 - 20 |

| Aromatic Stacking (π···π) | Non-covalent interaction between aromatic rings. | 5 - 10 |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. numberanalytics.com | < 5 |

Anion Recognition and Binding Studies Involving the Acidic Sulfonamide Moiety

The acidic nature of the sulfonamide N-H proton makes this functional group a suitable candidate for use in anion recognition and binding. acs.org The ability of the sulfonamide group to act as a hydrogen bond donor allows it to form complexes with various anions, particularly those with basic character.

Studies have shown that aryl sulfonamides can act as effective anion binders. acs.org The binding strength is influenced by several factors, including the pKa of the sulfonamide N-H, the geometric arrangement of the binding sites, and the nature of the solvent. While a lower pKa generally correlates with stronger hydrogen bond donation, other factors such as the conformational preferences of the host molecule can also play a significant role. acs.org

For instance, research on calix rsc.orgarene scaffolds functionalized with aryl sulfonamide moieties has demonstrated their capacity to bind anions. acs.org In these systems, the pre-organized cavity of the calixarene (B151959) positions the sulfonamide groups for cooperative binding to the guest anion. The binding affinities for different anions can be determined using techniques such as Nuclear Magnetic Resonance (NMR) titrations, which allow for the calculation of association constants. acs.org

Host-Guest Chemistry: Complexation with Macrocyclic Receptors (e.g., Crown Ethers)

The principles of host-guest chemistry, which involve the formation of complexes between a larger host molecule and a smaller guest molecule, can be applied to systems involving sulfonamides. vt.edu While direct complexation of the sulfonamide group itself with macrocycles like crown ethers is less common, the amino group present in this compound can be protonated to form an ammonium (B1175870) ion, which can then act as a guest for a suitable crown ether host.

Crown ethers are well-known for their ability to selectively bind cations, with the selectivity being determined by the relative sizes of the cation and the crown ether cavity. mie-u.ac.jpresearchgate.net The binding is primarily driven by ion-dipole interactions between the positively charged guest and the lone pairs of the oxygen atoms lining the macrocyclic ring. researchgate.net

The formation of a host-guest complex between a protonated amino-sulfonamide and a crown ether can be influenced by several factors, including the size of the crown ether, the nature of the counter-anion, and the solvent system. rsc.org For example, 18-crown-6 (B118740) is known to be an excellent host for ammonium ions due to the complementary size and the potential for forming strong N-H···O hydrogen bonds. rsc.org

Such complexation can lead to the formation of pseudorotaxanes, where the linear sulfonamide guest is threaded through the cavity of the crown ether host. vt.edu These assemblies can serve as building blocks for the construction of more complex supramolecular architectures.

Formation of One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Supramolecular Architectures

The directed self-assembly of sulfonamide-based molecules, driven by the non-covalent interactions discussed previously, can lead to the formation of supramolecular architectures with varying dimensionalities. rsc.org

One-Dimensional (1D) Architectures: The strong and directional N-H···O=S hydrogen bonds in sulfonamides often lead to the formation of one-dimensional chains or ribbons. rsc.org In these arrangements, molecules are linked head-to-tail, propagating in a single direction. The specific conformation of the chain (e.g., linear, zigzag) can be influenced by the steric bulk of the substituents on the sulfonamide.

The rational design of these architectures is a major goal of crystal engineering. By carefully selecting the molecular building blocks and controlling the crystallization conditions, it is possible to favor the formation of a particular dimensionality, which in turn influences the macroscopic properties of the material.

Chemical Reactivity and Transformation Studies of 4 Amino N P Tolyl Toluene 2 Sulphonamide

Investigation of Electrically Driven Bond Cleavage Reactions (e.g., N(sp²)–C(sp²/³) Bond Scission)

The sulfonamide functional group is a cornerstone in medicinal chemistry and a robust protecting group in organic synthesis. acs.orgacs.org While the reductive cleavage of the N–S bond in sulfonamides is a well-established method for deprotection, recent advancements have focused on alternative bond scission pathways using electrochemical methods. acs.orgresearchgate.net Specifically, research into electrically driven oxidative reactions has uncovered unexpected N(sp²)–C(sp²) and N(sp²)–C(sp³) bond cleavage reactions. acs.orgacs.orgfigshare.com This approach represents a significant technological step forward, offering a green and sustainable alternative to conventional chemical routes that often require stoichiometric oxidants. acs.orgbham.ac.uk

These electrically driven reactions proceed under either batch or electroflow conditions. acs.org Studies on model N-substituted p-toluenesulfonamides have shown that anodic oxidation can selectively cleave N-C bonds, a process of significant interest for mimicking biological pathways, such as Cyp-P450 dealkylation, and for late-stage functionalization of complex molecules. acs.orgbham.ac.uk The mechanism is proposed to involve the intermediacy of an N-sulfonyliminium ion. acs.orgresearchgate.net Unlike traditional chemical methods, electrochemical protocols allow for controlled bond cleavage by varying the charge transferred during electrolysis, enabling sequential cleavage of different bonds on N,N'-substituted sulfonamides. acs.org This method provides a mild, controllable, and complementary strategy for N–C bond scission in sulfonamides like 4-Amino-N-(p-tolyl)toluene-2-sulphonamide. acs.org While reductive electrochemistry targets the N-S bond, oxidative conditions provide a novel pathway to N-C bond cleavage. acs.orgresearchgate.net

Table 1: Comparison of Electrochemical Cleavage Reactions in Sulfonamides

| Reaction Type | Driving Condition | Bond Cleaved | Key Intermediate | Primary Application | Source(s) |

|---|---|---|---|---|---|

| Reductive Cleavage | Reductive Electrolysis | N–S | Sulfonamide Radical Anion | Tosyl Deprotection | acs.orgstrath.ac.ukchemrxiv.org |

Reaction Pathways with Model Chemical Constituents: Assessing Covalent Bonding and Nucleophilic Addition

The structure of this compound possesses two primary nucleophilic centers: the sulfonamide nitrogen and the primary amino group at the C4 position. The reactivity of the sulfonamide nitrogen is well-documented. It can participate in oxidative addition reactions with various substrates, such as allylic derivatives. benthamscience.com Depending on the reaction conditions (e.g., oxidant, solvent), these reactions can lead to the formation of linear products like amino ethers or result in intramolecular cyclization to yield nitrogen-containing heterocyclic compounds. benthamscience.com Furthermore, the sulfonamide nitrogen can undergo nucleophilic addition to activated alkynes, such as 1-bromo-1-alkynes, to stereoselectively form N-alkenyl-p-toluenesulfonamides, which are versatile intermediates for synthesizing substituted pyrroles. organic-chemistry.org

The primary aromatic amino group is also a key site for covalent bond formation. This group can readily react with electrophiles. For instance, derivatization with isocyanates like p-tolyl isocyanate would lead to the formation of a urea (B33335) linkage, a common reaction for primary amines. nih.gov The amino group also enables the molecule to be built into larger scaffolds through amidation or other coupling chemistries. nih.govnih.gov The sulfonamide moiety itself is known to act as a competent zinc-binding group in metalloenzymes, a crucial interaction for the biological activity of many sulfonamide-based drugs. neliti.com

Table 2: Illustrative Reaction Pathways for Sulfonamide Functional Groups

| Reactant Type | Reaction Description | Resulting Structure/Product | Significance | Source(s) |

|---|---|---|---|---|

| Allylic Derivatives | Oxidative Addition | Linear Amino Ethers or N-Heterocycles | Synthesis of complex heterocyclic compounds | benthamscience.com |

| Activated Alkynes | Nucleophilic Addition | (Z)-N-(1-bromo-1-alken-2-yl)sulfonamides | Precursors for substituted pyrroles | organic-chemistry.org |

| Isocyanates | Nucleophilic Addition (at NH₂) | Urea Derivatives | Functional group interconversion | nih.gov |

Advanced Derivatization Reactions for Specific Functional Group Interconversions and Scaffold Modification

The modification of the this compound scaffold can be achieved through a variety of modern synthetic methods, enabling the creation of diverse chemical libraries for various applications. nih.govthieme-connect.com Derivatization strategies can target the primary amino group, the sulfonamide nitrogen, or the aromatic rings.

One powerful strategy for scaffold modification is the "tail approach," where functional groups are added to the core aromatic sulfonamide structure. nih.gov A prominent example is the use of Huisgen 1,3-dipolar cycloaddition, or "click chemistry." nih.gov In this approach, the parent molecule can be functionalized with a terminal alkyne or an azide. For instance, the primary amino group could be acylated with a reagent bearing an alkyne, which can then be "clicked" with an azide-containing molecule to form a stable 1,2,3-triazole linker, effectively attaching a new, complex substituent to the scaffold. nih.gov

Functional group interconversions are also central to derivatization. The primary amino group is a versatile handle that can be transformed into a wide array of other functional groups. mdpi.commdpi.com For example, it can be converted into an amide via reaction with acyl chlorides or carboxylic acids, or it can be used as a nucleophile in the synthesis of heterocyclic systems. nih.govnih.gov

Modern synthetic protocols have also streamlined the synthesis of sulfonamide derivatives. Methods for creating sulfonyl chlorides, the direct precursors to sulfonamides, from organozinc reagents and specialized chlorosulfating agents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) allow for the rapid synthesis of diverse heteroaryl sulfonamides. acs.org This enables the incorporation of complex heterocyclic moieties onto the sulfonamide nitrogen, significantly altering the properties of the parent molecule. nih.govacs.org

Table 3: Examples of Advanced Derivatization Strategies for Aromatic Sulfonamides

| Strategy | Reagents/Method | Target Site | Purpose | Source(s) |

|---|---|---|---|---|

| Click Chemistry | Propargyl bromide, Sodium azide, CuSO₄ | Primary Amine (after functionalization) | Scaffold modification with diverse tails via triazole linkage | nih.gov |

| Heteroarylation | Organozinc reagents, TCPC | Sulfonamide Nitrogen | Synthesis of novel heteroaryl sulfonamide derivatives | acs.org |

| C-N Cross-Coupling | Boronic acids, Palladium or Copper catalysts | Sulfonamide Nitrogen | Formation of N-aryl sulfonamides | organic-chemistry.orgthieme-connect.com |

| Functional Group Interconversion | Isocyanates, Acyl Chlorides | Primary Amine | Conversion of amine to urea, amide, etc. | nih.govnih.gov |

Advanced Derivatization and Analog Development Based on the 4 Amino N P Tolyl Toluene 2 Sulphonamide Scaffold

Synthesis of N-Substituted Toluene (B28343) Sulfonamide Analogues with Varied Aromatic and Aliphatic Substituents

The synthesis of analogues based on the toluenesulfonamide scaffold is a cornerstone of medicinal and materials chemistry. ingentaconnect.com A primary and effective method for creating N-substituted derivatives involves the reaction of a primary or secondary amine with a toluenesulfonyl chloride in the presence of a base. researchgate.net This straightforward approach allows for the introduction of a diverse range of substituents at the sulfonamide nitrogen.

Researchers have developed numerous strategies to synthesize these analogues. One common pathway starts with a strategic starting material like N-(4-acetyl-N-(p-substituted)phenyl)benzenesulfonamide, which can then undergo further reactions, such as condensation with nitrogen nucleophiles, to yield a variety of derivatives. researchgate.net For instance, the reaction of 4-methylbenzenesulfonyl chloride with amines like propan-1-amine, 2-aminophenol, or 2-nitroaniline (B44862) produces novel sulfonamide derivatives with distinct substitution patterns. nih.gov

The versatility of this synthetic approach is demonstrated by the creation of multicomponent reaction products. Ketenimine sulfonamide conjugates, for example, can be generated through atom-economical, three-component reactions involving an aryl sulfonamide, an isocyanide, and dimethyl acetylenedicarboxylate. acs.org These methods provide access to a combinatorial library of compounds with varied substituents.

Below is a table summarizing examples of synthetic strategies for N-substituted toluene sulfonamide analogues.

| Starting Material(s) | Reagent(s) | Product Type | Ref. |

| p-Toluenesulfonyl chloride, Primary/Secondary Amine | Base (e.g., crosslinked poly(4-vinylpyridine)) | N-substituted sulfonamide | researchgate.net |

| 4-methylbenzenesulfonyl chloride, Propan-1-amine, 3-chlorobenzoyl chloride | - | N-propyl, N-aroyl benzamide (B126) sulfonamide | nih.gov |

| Aryl sulfonamide, Isocyanide, Dimethyl acetylenedicarboxylate | - | Ketenimine sulfonamide conjugate | acs.org |

| N-(4-acetyl-N-(P-substituted) phenyl benzenesulfonamide (B165840) | 2-cyanoacetohydrazide | Hydrazono ethyl benzenesulfonamide | researchgate.net |

| 4-aminobenzene-1-sulfonamide, Carbon disulfide, Ethyl iodide | - | Diethyl 4-aminophenylsulfonylcarbonimidodithioate | nih.gov |

These synthetic methodologies enable the introduction of a wide range of functional groups, including aliphatic chains, various aromatic and heterocyclic rings, and other reactive moieties, thereby systematically altering the steric and electronic properties of the parent sulfonamide scaffold.

Integration into Complex Molecular Architectures (e.g., Peptides, Silatranes, Phosphorus-based Complexes)

The functional handles on the 4-Amino-N-(p-tolyl)toluene-2-sulphonamide scaffold facilitate its incorporation into larger, more complex molecular structures, leading to hybrid molecules with unique properties and functions.

Peptides: The sulfonamide group is a well-recognized isostere for the peptide bond in medicinal chemistry. Its integration into peptide chains can enhance proteolytic stability and introduce different hydrogen-bonding patterns. researchgate.net The synthesis of peptidosulfonamides, where the amide linkage is replaced by a sulfonamide, is a key strategy in developing peptidomimetics. acs.org Solid-phase peptide synthesis (SPPS) techniques have been adapted for this purpose. One approach involves the on-resin synthesis of a sulfonamide peptide using a sulfonyl chloride, which can be further modified. diva-portal.org Another method uses pre-formed sulfonamide-containing amino acid building blocks for standard peptide coupling on a solid support. diva-portal.org These strategies allow for the creation of complex peptide-sulfonamide hybrids.

Silatranes: The sulfonamide core has been successfully bridged with silatrane (B128906) moieties to create novel hybrid compounds. Silatranes are tricyclic compounds of silicon with an intramolecular N→Si coordinate bond, which imparts unique reactivity. mdpi.comrsc.org A series of sulfonamide-bridged silatranes have been synthesized through the reaction of N,N-dichloroarylsulfonamides with 1-vinylsilatrane (B1581901) or 1-allylsilatrane. mdpi.comresearchgate.net These reactions yield complex structures where the silatrane cage is linked to the sulfonamide nitrogen via an ethyl or propyl bridge. The resulting hybrids combine the structural features of both the sulfonamide and the silatrane, leading to materials with potential applications in various fields. researchgate.netnih.govmdpi.com

Phosphorus-based Complexes: The sulfonamide scaffold is integral to the design of phosphine-sulfonamide ligands. These bidentate ligands, which coordinate to metal centers through the phosphorus atom and an oxygen or nitrogen atom of the sulfonamide group, have found significant use in catalysis. acs.orgacs.org The synthesis of these ligands typically involves the reaction of a lithiated sulfonamide with a chlorophosphine. acs.org For example, N-(2-(bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide can be prepared by controlling the lithiation conditions of N-(2-bromophenyl)-4-methylbenzenesulfonamide. rsc.org These phosphine-sulfonamide ligands readily form stable complexes with transition metals like palladium and nickel, which have been investigated as catalysts for reactions such as ethylene (B1197577) oligomerization. acs.orgrsc.orgresearchgate.net

Systematic Exploration of Structure-Property Relationships through Rational Chemical Modifications

The rational design and modification of the this compound scaffold are crucial for understanding and optimizing its properties for specific applications. ingentaconnect.comnih.gov By systematically altering the substituents on the aromatic rings and the sulfonamide nitrogen, researchers can modulate the electronic and steric characteristics of the molecule, which in turn influences its chemical reactivity, binding affinities, and catalytic activity. researchgate.net

A key area of exploration is in the field of catalysis, where the sulfonamide moiety acts as a directing or ancillary group in metal complexes. For instance, in phosphine-sulfonamide palladium complexes used for ethylene oligomerization, the nature of the substituents on the phosphine (B1218219) group has a significant impact on the catalytic behavior, whereas substituents on the sulfonamide have a more subtle effect. acs.orgacs.org Specifically, bulkier phosphino (B1201336) groups can lead to higher activity and selectivity for certain oligomers. acs.org

In the context of group 4 catalysts for ring-opening polymerization, variations in the sulfonamide N-substituent (e.g., tolyl, methyl, or 3,5-bis(trifluoromethyl)phenyl) on the supporting ligand framework directly influence the structure and activity of the resulting zirconium and titanium complexes. acs.org These modifications alter the coordination geometry and electronic environment of the metal center, thereby tuning the catalytic performance.

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to rationalize these structure-property relationships. rsc.org For example, DFT studies have been employed to understand the supramolecular structure of sulfonamide-substituted silatranes, revealing how intermolecular interactions like hydrogen bonds dictate the crystal packing. mdpi.com Such insights are invaluable for the rational design of new materials with desired solid-state properties.

Development of Specific Ligand Designs Utilizing the Sulfonamide Core

The sulfonamide core is a privileged structure in modern ligand design, offering a robust and tunable platform for creating ligands for a wide range of catalytic transformations. researchgate.net The sulfonamide group can act as a hemilabile ligand, a non-innocent ligand, or a simple anionic donor, providing versatility in coordinating to metal centers.

Catalysis:

Palladium and Nickel Catalysis: Phosphine-sulfonamide ligands have been extensively developed for palladium- and nickel-catalyzed reactions. acs.orgresearchgate.net The combination of a soft phosphine donor and a hard sulfonamide oxygen or nitrogen donor allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. These catalysts have shown efficacy in ethylene oligomerization and polymerization reactions. acs.orgrsc.org

Rhodium Catalysis: Dirhodium(II) complexes featuring tethered sulfonamide and carboxamide ligands have been synthesized and studied for their catalytic properties. nih.gov The coordination mode of the sulfonamide ligand was found to be critical for catalytic activity in cyclopropanation reactions, with axially coordination-free complexes demonstrating higher reactivity. nih.gov

Chromium Catalysis: Sulfonamide-based ligands have been successfully employed in chromium-mediated catalytic asymmetric allylations. nih.gov The design of these ligands is crucial for achieving high enantioselectivity, and modifications to the ligand backbone have led to improved performance and easier recovery of the ligand. nih.gov

Iridium Catalysis: Iridium complexes bearing N-sulfonyl-2-pyridinecarboxamide ligands, which feature a sulfonamide moiety, have been designed as highly stable and efficient catalysts for the dehydrogenation of formic acid. rsc.org

The data below highlights various ligand types based on the sulfonamide core and their applications.

| Ligand Type | Metal | Application | Ref. |

| Phosphine-sulfonamide | Palladium(II) | Ethylene Oligomerization | acs.orgacs.org |

| Phosphine-sulfonamide | Nickel(II) | Ethylene Polymerization | researchgate.net |

| Tethered Sulfonamide | Rhodium(II) | Cyclopropanation | nih.gov |

| Sulfonamide-based chiral ligand | Chromium | Asymmetric Allylation | nih.gov |

| N-Sulfonyl-2-pyridinecarboxamide | Iridium | Formic Acid Dehydrogenation | rsc.org |

| Sulfonamide-supported tripodal ligand | Zirconium | Ring-Opening Polymerization | acs.org |

This systematic development of sulfonamide-based ligands underscores the importance of the this compound scaffold as a foundational element in the design of sophisticated molecular tools for catalysis and materials science.

Conclusion and Future Research Directions

Summary of Key Academic Findings on the Synthesis, Structure, and Reactivity of 4-Amino-N-(p-tolyl)toluene-2-sulphonamide

A comprehensive review of scientific literature reveals a notable absence of dedicated studies on 4-Amino-N-(p-tolyl)toluene-2-sulfonamide. While its chemical identity is established with a unique CAS number (83763-51-3) and a molecular formula of C14H16N2O2S, no specific academic papers detailing its synthesis, crystallographic structure, or reactivity profile are publicly available. nih.govchemical-suppliers.eu

However, general principles of organic chemistry allow for a hypothetical synthesis pathway. The most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the case of 4-Amino-N-(p-tolyl)toluene-2-sulfonamide, this would likely involve the reaction of 4-amino-toluene-2-sulfonyl chloride with p-toluidine (B81030). The reaction conditions would typically involve a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Similarly, while no crystallographic data exists for the title compound, studies on related p-toluenesulfonamides provide insights into the likely structural characteristics. For instance, the crystal structure of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate reveals specific bond angles and lengths within the toluenesulfonamide moiety. acs.org It is reasonable to infer that 4-Amino-N-(p-tolyl)toluene-2-sulfonamide would exhibit comparable structural features, including the geometry around the sulfur atom and the planarity of the aromatic rings.

The reactivity of 4-Amino-N-(p-tolyl)toluene-2-sulfonamide remains experimentally unexplored. General knowledge of sulfonamides suggests that the amino group could undergo various reactions, such as acylation or alkylation. The sulfonamide nitrogen itself can also participate in chemical transformations. nih.gov The presence of two distinct aromatic rings and an amino group offers multiple sites for potential functionalization, hinting at a rich, albeit uninvestigated, chemical reactivity.

Identification of Unexplored Research Avenues and Potential Methodological Advancements in Sulfonamide Chemistry

The lack of specific research on 4-Amino-N-(p-tolyl)toluene-2-sulfonamide highlights a significant gap in the broader field of sulfonamide chemistry. The primary unexplored avenue is the complete synthesis and characterization of this compound. This would involve optimizing the reaction conditions for its formation and purifying the product, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

A crucial next step would be the cultivation of single crystals suitable for X-ray diffraction analysis. This would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding its physical properties and potential biological activity.

Furthermore, the reactivity of the compound's amino group and aromatic rings presents a fertile ground for investigation. Studies on its electrophilic and nucleophilic substitution reactions would map its chemical behavior and open pathways to novel derivatives.

Methodological advancements in sulfonamide chemistry could be applied to the study of this compound. For example, modern catalytic methods for C-N and C-S bond formation could offer more efficient and sustainable synthetic routes compared to traditional methods. High-throughput screening techniques could be employed to rapidly assess the biological activity of any newly synthesized derivatives.

Prospects for Synergy between Theoretical and Experimental Approaches in Future Studies of the Compound

The study of 4-Amino-N-(p-tolyl)toluene-2-sulfonamide offers an excellent opportunity for a synergistic approach combining theoretical calculations and experimental work. In the absence of experimental data, computational chemistry can provide initial predictions about the molecule's properties.

Density Functional Theory (DFT) calculations could be used to model the molecule's geometry, predict its spectroscopic signatures (NMR and IR spectra), and calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This theoretical data would be instrumental in guiding the experimental synthesis and characterization efforts.

Once the compound is synthesized, experimental data can be used to validate and refine the theoretical models. For example, a comparison of the experimental and calculated NMR spectra can confirm the compound's structure. Any discrepancies can lead to a more refined theoretical understanding of the molecule's conformational preferences and electronic distribution.

This iterative process of theoretical prediction and experimental validation is a powerful paradigm in modern chemical research. It can accelerate the discovery process and provide a deeper understanding of the structure-property relationships of novel compounds like 4-Amino-N-(p-tolyl)toluene-2-sulfonamide.

Broader Implications for Fundamental Chemical Science and Advanced Materials Innovation

The systematic investigation of a seemingly simple yet uncharacterized molecule like 4-Amino-N-(p-tolyl)toluene-2-sulfonamide holds broader implications for both fundamental chemical science and materials innovation.

From a fundamental perspective, the detailed study of its synthesis, structure, and reactivity would contribute to the vast and ever-growing knowledge base of organic chemistry. It would provide a new data point in the extensive family of sulfonamides, potentially revealing subtle structure-activity relationships that are not apparent from studies of more common derivatives.

In the realm of advanced materials, functionalized sulfonamides are increasingly recognized for their potential in various applications. The presence of two aromatic rings and a reactive amino group in 4-Amino-N-(p-tolyl)toluene-2-sulfonamide makes it an interesting building block for the synthesis of novel polymers, dyes, or other functional materials. For instance, the amino group could be used to incorporate the molecule into a polymer backbone, potentially imparting useful thermal or optical properties. The aromatic rings could also be functionalized to tune the electronic properties of the resulting materials. The exploration of this compound and its derivatives could therefore lead to the development of new materials with tailored properties for a range of technological applications.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 4-amino-N-(p-tolyl)toluene-2-sulphonamide, and how can reaction conditions be optimized? A: The compound is typically synthesized via sulfonamide formation, where p-toluenesulfonyl chloride reacts with ammonia or substituted anilines. For example, reacting p-toluenesulfonyl chloride with 4-toluidine in aqueous ammonia yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and pH (neutral to slightly basic) . Solvent choice (e.g., water or THF) and purification via recrystallization (using ethanol/water) are critical for high purity (>95%) .

Advanced Synthesis: Chemoselective Modifications

Q: How can chemoselective functionalization of the sulfonamide group be achieved to avoid interference with the aromatic amino group? A: Pd-catalyzed cross-coupling or alkylation under mild conditions (e.g., t-BuXPhos ligand, K₃PO₄ in tert-amyl alcohol at 80°C) allows selective N-alkylation of the sulfonamide without activating the aromatic amine. For hydrolysis, trifluoromethanesulfonic acid (1.1 eq. in DCM, 25°C) selectively cleaves electron-deficient N-aryl sulfonamides, preserving the amino group .

Basic Structural Characterization

Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A: Key techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, 3H, CH₃), 6.55 (s, 2H, NH₂), 7.25–7.80 (m, aromatic protons).

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 277.1).

- Computational : PubChem-derived InChIKey (CIXPMHAIUMMZKS-UHFFFAOYSA-N) validates stereoelectronic properties .

Advanced Characterization: Crystallography and Binding Studies

Q: How can X-ray crystallography and molecular docking elucidate the binding interactions of this compound with biological targets? A: Single-crystal X-ray diffraction confirms the planar sulfonamide moiety and hydrogen-bonding motifs (e.g., N–H···O distances of 2.8–3.1 Å). Molecular docking (AutoDock Vina) reveals interactions with enzyme active sites, such as H-bonding with ARG752 (6.00 Å) and π-alkyl interactions with LEU704 (5.70 Å) in tyrosine kinase targets .

Stability and Degradation Pathways

Q: What are the primary degradation pathways under acidic, basic, and oxidative conditions, and how can stability be enhanced? A:

- Acidic Conditions : Hydrolysis of the sulfonamide group (half-life <24 hrs at pH 2).

- Oxidative Conditions : Sulfur oxidation to sulfonic acid derivatives (e.g., with H₂O₂).

- Stabilization : Lyophilization and storage under inert gas (N₂) at –20°C reduce degradation. Additives like BHT (0.1% w/w) mitigate oxidation .

Biological Activity and Mechanism

Q: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition or receptor-binding activity? A:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination).

- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus, E. coli).

- Cytotoxicity : MTT assay (IC₅₀ in HeLa or HEK293 cells) .

Analytical Method Development

Q: Which HPLC or LC-MS parameters optimize separation and quantification of this compound in complex matrices? A:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient from 10% to 90% B over 20 min.

- Detection : UV at 254 nm; LC-MS/MS (MRM transition m/z 277→156) for trace analysis .

Data Contradictions: Solubility and Bioactivity

Q: How can discrepancies in reported solubility and bioactivity data be resolved? A: Solubility variations arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Use DSC and PXRD to identify forms. Bioactivity discrepancies may stem from assay conditions (e.g., serum protein binding in cell media). Standardize protocols (e.g., 10% FBS in DMEM) and validate with positive controls .

Advanced SAR: Substituent Effects

Q: How do substituents on the p-tolyl or sulfonamide groups influence biological activity? A:

- Electron-Withdrawing Groups (e.g., –CF₃) : Enhance kinase inhibition (ΔIC₅₀ = 2.5-fold) but reduce solubility.

- Hydrophobic Substituents (e.g., –CH₂Ph) : Improve membrane permeability (Papp >1 × 10⁻⁶ cm/s in Caco-2 assays) .

Toxicity and Pharmacokinetics

Q: What preclinical models are used to assess in vivo toxicity and metabolic stability? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.